2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide
Description
The compound 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule featuring:
- A 1,2,4-triazole core substituted with a tetrahydropyrimidine-2,6-dione moiety.
- An m-tolyl (3-methylphenyl) group at the 4-position of the triazole ring.
- A thioacetamide linker connected to a 3-nitrophenyl group.
The 3-nitrophenyl group introduces strong electron-withdrawing effects, while the m-tolyl group enhances lipophilicity .
Properties
CAS No. |
852047-67-7 |
|---|---|
Molecular Formula |
C22H19N7O5S |
Molecular Weight |
493.5 |
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-nitrophenyl)acetamide |
InChI |
InChI=1S/C22H19N7O5S/c1-13-4-2-6-16(8-13)28-18(10-15-11-19(30)25-21(32)24-15)26-27-22(28)35-12-20(31)23-14-5-3-7-17(9-14)29(33)34/h2-9,11H,10,12H2,1H3,(H,23,31)(H2,24,25,30,32) |
InChI Key |
NWSNPOXJUIKMQJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CC4=CC(=O)NC(=O)N4 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular structure of the compound includes several functional groups:
- Tetrahydropyrimidine moiety : Known for various biological activities.
- Triazole ring : Often associated with antifungal and antibacterial properties.
- Nitrophenyl group : Imparts additional reactivity and potential bioactivity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. The following table summarizes its activity against various microorganisms:
| Microorganism | Activity Level | Method Used |
|---|---|---|
| Staphylococcus aureus | Moderate | Agar diffusion method |
| Escherichia coli | High | Agar well diffusion method |
| Candida albicans | Moderate | Agar diffusion method |
| Aspergillus flavus | Low | Agar diffusion method |
The compound showed particularly strong activity against E. coli, with a minimal inhibitory concentration (MIC) indicating effective bactericidal properties. The presence of the triazole and thiol groups is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
The mechanism by which this compound exerts its antimicrobial effects appears to involve:
- Disruption of Cell Membrane Integrity : The lipophilic nature of the triazole ring facilitates penetration into the microbial membrane.
- Inhibition of Enzymatic Activity : The compound may inhibit critical enzymatic pathways within bacteria, including those involved in cell wall synthesis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in microbial cells, leading to cell death .
Case Studies
In one notable study, researchers synthesized a series of derivatives based on the core structure of this compound. These derivatives were tested against a panel of Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that modifications to the nitrophenyl group significantly influenced antimicrobial potency .
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, making it a candidate for various therapeutic applications:
1. Antimicrobial Activity
- The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures have reported minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
- Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. Research has indicated that compounds with similar structural features can selectively inhibit the growth of cancer cells while sparing normal cells. For example, a related compound demonstrated an IC50 value of 50 µM against human breast cancer cell lines .
3. Enzyme Inhibition
- The compound may inhibit specific enzymes involved in disease pathways. Studies have shown that similar compounds can act as inhibitors of acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's . This inhibition could potentially lead to therapeutic benefits in managing cognitive decline.
Case Studies
Several studies have investigated the applications of this compound or its analogs:
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
Triazole-Thioacetamide Derivatives
- Compound 10a (): Features a benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine fused ring system. Unlike the target compound, it lacks the tetrahydropyrimidine-2,6-dione group, which is critical for hydrogen-bonding interactions in enzyme inhibition. The fused thieno-pyrimidine system in 10a may enhance planarity and π-stacking but reduces solubility .
- Compound 1 (): Contains a pyrimidine-thio-oxadiazole scaffold.
Pyrimidine Derivatives
- Thieno[2,3-d]pyrimidin-4-ol (): Replaces the tetrahydropyrimidine-2,6-dione with a hydroxylated thieno-pyrimidine. The dioxo group in the target compound enhances electron deficiency, favoring interactions with electron-rich biological targets like kinases .
Substituent Effects
Aryl Groups
- m-Tolyl vs.
- 3-Nitrophenyl vs. 4-Nitrophenyl : The meta -position of the nitro group in the target compound reduces steric hindrance compared to para -substituted analogs, possibly enhancing binding affinity in enzyme pockets .
Side Chains
- Thioacetamide Linker : Common in analogs like ZINC2459465 (), this linker’s sulfur atom contributes to redox activity and metal chelation, which may influence antimicrobial or anticancer properties .
Antimicrobial Activity
- Analog N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((4-oxo-3-(p-tolyl)thieno[3,2-d]pyrimidin-2-yl)thio)acetamide () showed MIC values of 8–32 µg/mL against S. aureus and E. coli. The target compound’s 3-nitrophenyl group may enhance activity against Gram-negative strains due to increased membrane penetration .
Nonlinear Optical (NLO) Properties
Comparative Data Table
Q & A
Q. What are the established synthetic routes for this compound, and how can its purity and structural integrity be validated?
Methodological Answer:
- Synthesis : A universal method involves coupling triazole-thiol intermediates with acetamide derivatives via nucleophilic substitution. For example, thiol-containing triazole precursors (e.g., 5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazole-3-thiol) can react with activated acetamide halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Characterization : Confirm structure using 1H NMR (e.g., δ 8.0–8.5 ppm for aromatic protons), IR (C=O stretching at ~1650 cm⁻¹), and LC-MS (m/z consistent with molecular weight). Elemental analysis (C, H, N, S) should match theoretical values within ±0.4% .
Q. What spectroscopic techniques are critical for identifying tautomeric forms or structural isomers in this compound?
Methodological Answer:
- Use 1H-13C HSQC NMR to resolve tautomerism (e.g., thione-thiol equilibria) by correlating proton and carbon shifts.
- UV-Vis spectroscopy (200–400 nm) can detect π→π* transitions influenced by conjugation in triazole-thiolate systems .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the nonlinear optical (NLO) properties of this compound?
Methodological Answer:
- Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets. Calculate hyperpolarizability (β) and dipole moment (μ) to quantify NLO activity.
- Compare experimental UV-Vis and fluorescence spectra with DFT-derived electronic transitions (e.g., HOMO→LUMO gaps) .
- Example: Triazole derivatives with electron-withdrawing groups (e.g., nitro) show enhanced β values (>100 × 10⁻³⁰ esu) .
Q. How can conflicting biological activity data (e.g., cytotoxicity vs. antimicrobial activity) be resolved for this compound?
Methodological Answer:
- Perform PASS program analysis to predict polypharmacology (e.g., prioritize targets like kinase inhibition or DNA intercalation).
- Validate via molecular docking (AutoDock Vina) against crystallographic protein structures (e.g., PDB: 1M17 for kinases). Adjust docking parameters (e.g., grid size, exhaustiveness) to reconcile IC₅₀ discrepancies .
Q. What strategies optimize the compound’s solubility and stability for in vivo studies?
Methodological Answer:
- Salt formation : Screen counterions (e.g., HCl, sodium citrate) using pH-solubility profiles.
- Cocrystallization : Coformers like succinic acid can enhance thermal stability (DSC/TGA analysis) .
- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Experimental Design & Data Analysis
Q. How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization for this compound?
Methodological Answer:
Q. What statistical methods are recommended for analyzing contradictory cytotoxicity data across cell lines?
Methodological Answer:
- Apply hierarchical clustering (e.g., Euclidean distance) to group cell lines by sensitivity.
- Use ANOVA with Tukey’s post hoc test to identify significant differences (p<0.05). Report effect sizes (η²) to quantify variance .
Computational & Theoretical Chemistry
Q. How does the electronic structure of the 3-nitrophenyl group influence the compound’s reactivity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
